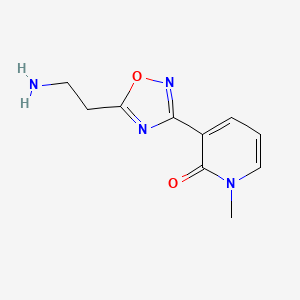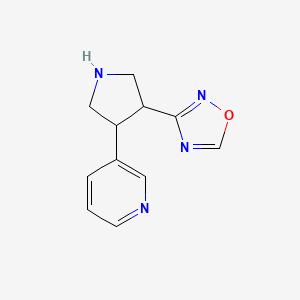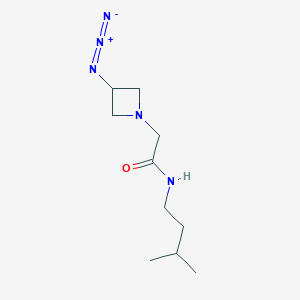
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide
Overview
Description
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide (AAI) is a synthetic molecule that has a wide range of applications in laboratory research. It is a small molecule that is used in a variety of biochemical and physiological studies, including drug discovery and development, protein-protein interactions, and other biological processes. AAI has been found to be a useful tool in the study of biological processes, due to its ability to be used in a variety of ways and its relatively low toxicity compared to other molecules.
Scientific Research Applications
Synthesis and Characterization
2-Azetidinone derivatives, closely related to 2-(3-azidoazetidin-1-yl)-N-isopentylacetamide, have been synthesized and characterized in various studies. For instance, azetidin-2-ones have been explored for their potential in creating novel compounds with significant biological activities. These compounds are characterized using techniques like IR, NMR, and mass spectral studies, providing insights into their structural and chemical properties (Saundane & Walmik, 2013).
Antimicrobial and Antitubercular Activities
Azetidinone derivatives have shown promising antimicrobial, antimycobacterial, and cytotoxic activities in various studies. Some compounds have displayed excellent activity against a range of microbial strains, including Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial and antitubercular agents (Saundane & Walmik, 2013); (Thomas, George, & Harindran, 2014).
Anticonvulsant Activities
Research has also focused on the anticonvulsant properties of azetidin-2-one derivatives. Studies involving microwave-assisted synthesis of these compounds have shown that some derivatives possess potent anticonvulsant activities, comparable to standard drugs used in the treatment of epilepsy (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Anti-Cancer Activities
Azetidin-2-one derivatives, including compounds clubbed with piperazine, have been investigated for their anti-cancer activities. Some of these compounds have shown significant effects in suppressing proliferation, migration, and inducing apoptosis in cancer cells through oxidative stress-mediated pathways, suggesting their potential as anti-cancer agents (Khanam et al., 2018).
Antidepressant and Nootropic Agents
Azetidin-2-one derivatives have been synthesized and evaluated for their potential antidepressant and nootropic (cognitive enhancing) effects. Some derivatives have shown promising results in animal models, suggesting their potential in the treatment of depression and cognitive disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-5-9(6-15)13-14-11/h8-9H,3-7H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZISZUGRDZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



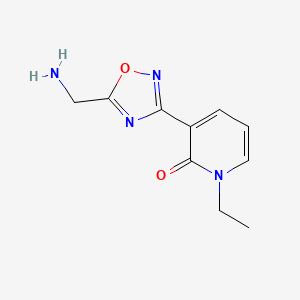



![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)
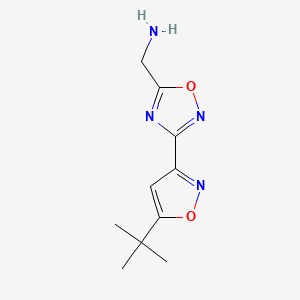
![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)

![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)
